Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate

Description

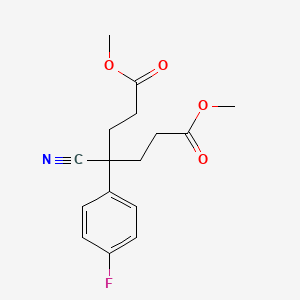

Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate (CAS: 56326-92-2) is a diester derivative featuring a central heptanedioate backbone substituted with a cyano group and a 4-fluorophenyl group at the 4-position. This compound is a critical intermediate in synthesizing levocabastine hydrochloride, a non-sedating histamine H1 receptor antagonist used in allergy treatments . Its structural uniqueness arises from the combination of electron-withdrawing groups (cyano, fluorophenyl) and ester functionalities, which influence reactivity, solubility, and conformational stability .

Properties

IUPAC Name |

dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO4/c1-21-14(19)7-9-16(11-18,10-8-15(20)22-2)12-3-5-13(17)6-4-12/h3-6H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPRAXBGCKKBTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(CCC(=O)OC)(C#N)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381767 | |

| Record name | dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56326-92-2 | |

| Record name | dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate typically involves the esterification of 4-cyano-4-(4-fluorophenyl)heptanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Industrial methods also focus on minimizing waste and ensuring environmental compliance .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate undergoes various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Oxidation: 4-carboxy-4-(4-fluorophenyl)heptanedioic acid.

Reduction: 4-amino-4-(4-fluorophenyl)heptanedioate.

Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Biological Activity

Dimethyl 4-cyano-4-(4-fluorophenyl)heptanedioate (CAS Number: 56326-92-2) is an organic compound with significant potential in various biological applications. Its unique structure, featuring a cyano group and a fluorophenyl moiety, positions it as a valuable compound in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C16H18FNO4

- Molecular Weight : 303.32 g/mol

- Structural Features :

- Cyano group (-C≡N)

- Fluorophenyl group (C6H4F)

- Heptanedioate backbone

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Electrophilic Properties : The cyano group can act as an electrophile, participating in nucleophilic attacks that can alter enzyme activities.

- Binding Affinity : The fluorophenyl group enhances binding affinity to various proteins, potentially modulating their functions and signaling pathways.

- Enzyme Inhibition : It has been observed that this compound may inhibit specific enzyme activities, which can lead to downstream effects on cellular processes.

Anticancer Properties

Recent studies indicate that this compound may exhibit anticancer activity by modulating pathways involved in cell proliferation and apoptosis. For instance:

- Histone Deacetylase Inhibition : The compound has been shown to inhibit deacetylase activity, affecting gene expression related to cancer progression .

- Case Study : In vitro assays demonstrated that treatment with this compound led to reduced viability of cancer cell lines, suggesting its potential as a therapeutic agent against tumors.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties:

- Mechanism : By inhibiting pro-inflammatory cytokines, it may help in managing conditions characterized by excessive inflammation.

- Research Findings : Experimental models have shown that derivatives of this compound can reduce inflammation markers in tissue samples.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| Dimethyl 4-cyano-4-(4-chlorophenyl)heptanedioate | Chlorine instead of fluorine | Moderate anticancer activity |

| Dimethyl 4-cyano-4-(4-bromophenyl)heptanedioate | Bromine instead of fluorine | Lower binding affinity |

| Dimethyl 4-cyano-4-(4-methylphenyl)heptanedioate | Methyl instead of fluorine | Limited biological activity |

The presence of fluorine in this compound significantly enhances its reactivity and binding capabilities compared to its chlorinated or brominated counterparts.

Applications in Medicinal Chemistry

This compound is being explored for various applications:

- Drug Development : Its unique properties make it a candidate for developing new therapeutics targeting cancer and inflammatory diseases.

- Biochemical Probes : Researchers are investigating its use as a biochemical probe to study specific enzyme pathways and cellular mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.